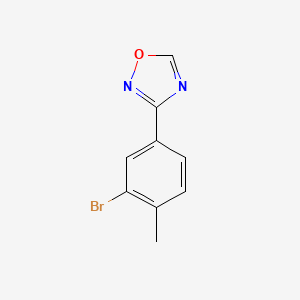
(2S)-N-phenylpyrrolidine-2-carboxamide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-N-phenylpyrrolidine-2-carboxamide hydrochloride, also known as (2S)-N-phenylpyrrolidine-2-carboxamide HCl, is an organic compound that has been studied for its potential applications in scientific research. It is a synthetic compound with a molecular weight of 233.73 g/mol and is composed of a phenyl group, a pyrrolidine group, and a carboxamide group. Its hydrochloride salt form has been studied for its potential applications in drug development, as well as for its biochemical and physiological effects. In
Wissenschaftliche Forschungsanwendungen
(2S)-N-phenylpyrrolidine-2-carboxamide hydrochloride has been studied for its potential applications in scientific research. It has been studied as a potential drug development candidate, due to its ability to act as an inhibitor of enzymes such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). It has also been studied for its potential applications in the treatment of neurodegenerative diseases such as Alzheimer’s and Parkinson’s. Additionally, (2S)-N-phenylpyrrolidine-2-carboxamide hydrochloride has been studied for its potential applications in cancer research, as it has been found to inhibit the growth of cancer cells.
Wirkmechanismus
(2S)-N-phenylpyrrolidine-2-carboxamide hydrochloride has been studied for its potential mechanism of action. It has been found to act as an inhibitor of enzymes such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). By inhibiting these enzymes, (2S)-N-phenylpyrrolidine-2-carboxamide hydrochloride has been found to reduce the production of pro-inflammatory compounds, such as prostaglandins and leukotrienes. Additionally, (2S)-N-phenylpyrrolidine-2-carboxamide hydrochloride has been found to inhibit the growth of cancer cells by blocking the activity of the enzyme telomerase.
Biochemical and Physiological Effects
(2S)-N-phenylpyrrolidine-2-carboxamide hydrochloride has been studied for its potential biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory compounds, such as prostaglandins and leukotrienes, by inhibiting the enzymes cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). Additionally, (2S)-N-phenylpyrrolidine-2-carboxamide hydrochloride has been found to inhibit the growth of cancer cells by blocking the activity of the enzyme telomerase.
Vorteile Und Einschränkungen Für Laborexperimente
(2S)-N-phenylpyrrolidine-2-carboxamide hydrochloride has several advantages and limitations for use in lab experiments. One advantage of using (2S)-N-phenylpyrrolidine-2-carboxamide hydrochloride is that it is relatively inexpensive and easy to synthesize. Additionally, (2S)-N-phenylpyrrolidine-2-carboxamide hydrochloride has been found to be an effective inhibitor of enzymes such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). However, (2S)-N-phenylpyrrolidine-2-carboxamide hydrochloride has several limitations for use in lab experiments. It has been found to be unstable in aqueous solutions and is prone to hydrolysis. Additionally, (2S)-N-phenylpyrrolidine-2-carboxamide hydrochloride has been found to be toxic when administered in high doses.
Zukünftige Richtungen
There are several potential future directions for (2S)-N-phenylpyrrolidine-2-carboxamide hydrochloride. One potential direction is to further study its potential applications in drug development, as it has been found to act as an effective inhibitor of enzymes such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). Additionally, (2S)-N-phenylpyrrolidine-2-carboxamide hydrochloride could be further studied for its potential applications in the treatment of neurodegenerative diseases such as Alzheimer’s and Parkinson’s. Additionally, (2S)-N-phenylpyrrolidine-2-carboxamide hydrochloride could be studied for its potential to inhibit the growth of cancer cells by blocking the activity of the enzyme telomerase. Finally, (2S)-N-phenylpyrrolidine-2-carboxamide hydrochloride could be studied for its potential to reduce the production of pro-inflammatory compounds, such as prostaglandins and leukotrienes.
Synthesemethoden
(2S)-N-phenylpyrrolidine-2-carboxamide hydrochloride can be synthesized through a variety of methods. One method involves the reaction of phenylacetic acid with pyrrolidine in the presence of a strong base such as sodium hydroxide. This reaction yields (2S)-N-phenylpyrrolidine-2-carboxylic acid, which can then be treated with hydrochloric acid to form (2S)-N-phenylpyrrolidine-2-carboxamide hydrochloride. Another method involves the reaction of phenylacetic acid with pyrrolidine in the presence of a strong acid such as sulfuric acid. This reaction yields (2S)-N-phenylpyrrolidine-2-carboxamide, which can then be treated with hydrochloric acid to form (2S)-N-phenylpyrrolidine-2-carboxamide hydrochloride.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for (2S)-N-phenylpyrrolidine-2-carboxamide hydrochloride involves the reaction of N-phenylpyrrolidine-2-carboxylic acid with thionyl chloride to form N-phenylpyrrolidine-2-carbonyl chloride. This intermediate is then reacted with ammonium hydroxide to form the desired product, which is subsequently converted to the hydrochloride salt form.", "Starting Materials": [ "N-phenylpyrrolidine-2-carboxylic acid", "Thionyl chloride", "Ammonium hydroxide", "Hydrochloric acid", "Diethyl ether", "Methanol" ], "Reaction": [ "Step 1: N-phenylpyrrolidine-2-carboxylic acid is dissolved in thionyl chloride and heated to reflux for several hours to form N-phenylpyrrolidine-2-carbonyl chloride.", "Step 2: The reaction mixture is cooled and excess thionyl chloride is removed under reduced pressure.", "Step 3: The resulting N-phenylpyrrolidine-2-carbonyl chloride is dissolved in diethyl ether and added dropwise to a solution of ammonium hydroxide in methanol.", "Step 4: The reaction mixture is stirred at room temperature for several hours until complete conversion to the desired product is achieved.", "Step 5: The product is isolated by filtration and washed with diethyl ether.", "Step 6: The product is dissolved in hydrochloric acid and the resulting solution is concentrated under reduced pressure to form (2S)-N-phenylpyrrolidine-2-carboxamide hydrochloride." ] } | |
CAS-Nummer |
151240-17-4 |
Produktname |
(2S)-N-phenylpyrrolidine-2-carboxamide hydrochloride |
Molekularformel |
C11H15ClN2O |
Molekulargewicht |
226.7 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



